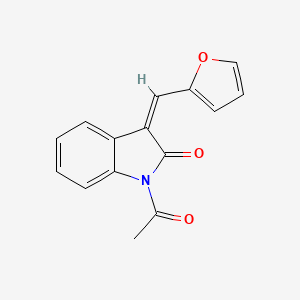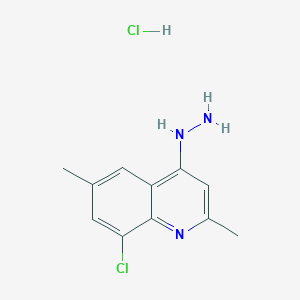![molecular formula C14H14N2O3 B11859929 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione CAS No. 77500-87-9](/img/structure/B11859929.png)
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-7,9-diazaspiro[45]decane-6,8,10-trione is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds, resulting in the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives.
Applications De Recherche Scientifique
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Another spiro compound with similar structural features.
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: Shares the spiro scaffold but with different functional groups.
Uniqueness
7-Phenyl-7,9-diazaspiro[4
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propriétés
Numéro CAS |
77500-87-9 |
|---|---|
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
9-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C14H14N2O3/c17-11-14(8-4-5-9-14)12(18)16(13(19)15-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17,19) |
Clé InChI |
UDMFULAVIAWHCY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


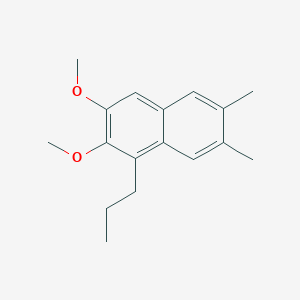
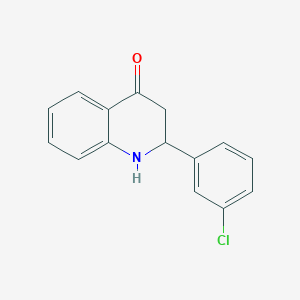

![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
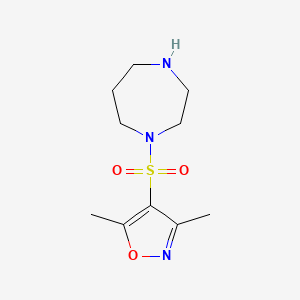
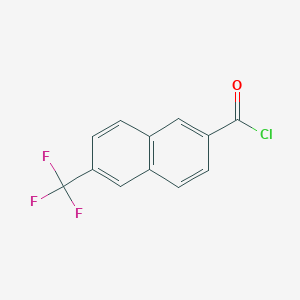
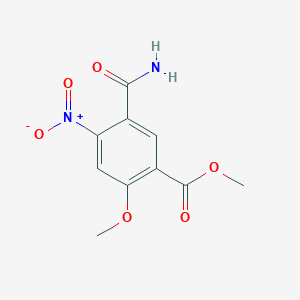

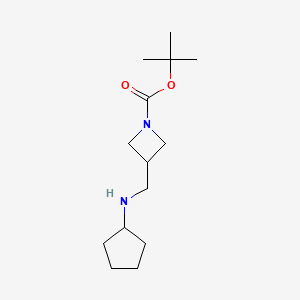
![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)

